5-Chloro-2-(pyrrolidin-3-YL)pyridine

Catalog No.
S15781269
CAS No.
M.F
C9H11ClN2
M. Wt
182.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-(pyrrolidin-3-YL)pyridine

Product Name

5-Chloro-2-(pyrrolidin-3-YL)pyridine

IUPAC Name

5-chloro-2-pyrrolidin-3-ylpyridine

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

InChI

InChI=1S/C9H11ClN2/c10-8-1-2-9(12-6-8)7-3-4-11-5-7/h1-2,6-7,11H,3-5H2

InChI Key

SSNXXKOFKRCATL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC=C(C=C2)Cl

5-Chloro-2-(pyrrolidin-3-yl)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with a chloro group and a pyrrolidine moiety. The molecular formula is C${10}$H${12}$ClN, and its structure features a five-membered pyrrolidine ring attached to the second carbon of the pyridine ring. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The chemical reactivity of 5-chloro-2-(pyrrolidin-3-yl)pyridine can be explored through various synthetic pathways. Notably, it can undergo nucleophilic substitution reactions due to the presence of the chloro substituent. For instance, reactions with nucleophiles such as amines or alcohols can lead to the formation of new derivatives. Additionally, the pyrrolidine ring can participate in cyclization reactions, yielding complex heterocycles that may exhibit enhanced biological activity.

Research indicates that 5-chloro-2-(pyrrolidin-3-yl)pyridine exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors. Its structural components allow it to interact effectively with biological targets, making it a candidate for drug development. For example, compounds with similar structures have shown antiproliferative effects against cancer cell lines, suggesting that this compound may also possess anticancer properties .

Several synthetic methods have been reported for the preparation of 5-chloro-2-(pyrrolidin-3-yl)pyridine:

  • Pyridine Ring Formation: The synthesis often begins with the formation of the pyridine ring through cyclization reactions involving appropriate precursors.
  • Chlorination: The introduction of the chloro group can be achieved through electrophilic aromatic substitution using chlorine gas or chlorinating agents.
  • Pyrrolidine Attachment: The pyrrolidine moiety can be introduced via nucleophilic substitution or condensation reactions involving pyrrolidine derivatives and activated pyridines.

These methods highlight the versatility in synthesizing this compound and its derivatives.

5-Chloro-2-(pyrrolidin-3-yl)pyridine has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting neurological disorders or cancer.
  • Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Its unique properties may find applications in developing new materials with specific electronic or optical characteristics.

Interaction studies are crucial for understanding how 5-chloro-2-(pyrrolidin-3-yl)pyridine interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating the pathways through which it exerts its biological effects, including any synergistic interactions with other compounds.

Such studies contribute significantly to elucidating its pharmacological profile and potential therapeutic uses.

Several compounds share structural similarities with 5-chloro-2-(pyrrolidin-3-yl)pyridine, each exhibiting unique properties and activities:

Compound NameStructure DescriptionNotable Activity
2-(Pyrrolidin-1-yl)pyrimidinePyrimidine ring with a pyrrolidine substituentAntiviral activity
5-Chloro-2-pyridylpyrrolidinePyrrolidine linked to a chlorinated pyridineAnticancer properties
1-(5-Chloropyridin-2-yl)ethanoneKetone derivative of chlorinated pyridinePotential anti-inflammatory effects

These compounds illustrate the diversity within this chemical class while highlighting the unique aspects of 5-chloro-2-(pyrrolidin-3-yl)pyridine, particularly its specific substitution patterns that may influence its biological activity.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

182.0610761 g/mol

Monoisotopic Mass

182.0610761 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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